4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Description
4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a 1,2-oxazole ring and two methoxy groups
Properties
Molecular Formula |
C17H15NO5 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H15NO5/c1-21-15-6-3-10(7-16(15)22-2)13-9-18-23-17(13)12-5-4-11(19)8-14(12)20/h3-9,19-20H,1-2H3 |
InChI Key |
VMXMCPKMOVIPGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)O)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl precursor. This precursor is then subjected to cyclization reactions to form the 1,2-oxazole ring. The final step involves the introduction of the benzene-1,3-diol moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparison with Similar Compounds
Similar compounds to 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol include:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials.
The uniqueness of 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-[4-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol , a member of the oxazole family, has garnered interest in recent years due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzene ring substituted with a dimethoxyphenyl group and an oxazole ring, which is crucial for its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals and reducing oxidative stress in cells. Antioxidant activity is vital for preventing cellular damage and has implications in aging and various diseases.
Anti-inflammatory Effects
Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines such as IL-6 and IL-23 in macrophages. This inhibition suggests a potential application in treating inflammatory conditions like psoriasis. In a psoriasiform mouse model, treatment with this compound resulted in reduced scaling and erythema, indicating its effectiveness in mitigating skin inflammation .
The mechanism by which 4-[4-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol exerts its effects involves interactions at the molecular level:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with target proteins or enzymes.
- Hydrophobic Interactions : The aromatic rings facilitate hydrophobic interactions that enhance binding affinity to biological targets.
- Inhibition of MAPK Pathways : The compound has been shown to downregulate pathways involving mitogen-activated protein kinases (MAPKs) and NF-κB, which are crucial in inflammatory responses .
Study 1: Psoriasis Model
In a controlled study using an imiquimod-induced psoriasis model, topical application of the compound significantly reduced skin thickening and inflammatory cell infiltration. Histological analysis showed a marked decrease in epidermal thickness and inflammatory markers compared to untreated controls .
Study 2: Cytokine Production
A study involving THP-1 macrophages demonstrated that treatment with the compound led to decreased production of cytokines associated with inflammation. It was observed that the conditioned medium from treated macrophages reduced neutrophil migration and keratinocyte overproliferation, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
